6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine
Overview
Description
The compound “6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring, an aminoethoxy group attached at the 6-position, and a cyclopropyl group attached to a nitrogen atom in the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reductions .Scientific Research Applications
Atom Economic Synthesis
The development of efficient synthetic routes for creating highly functionalized compounds is a key application area. For example, a study described atom economic cascade synthesis techniques to generate pyrimidinylpyrrolidines, showcasing the versatility of pyrimidinamine derivatives in complex molecule construction (Elghareeb et al., 2011).
Metal-Free Photoredox Catalysis
Another important application is in the field of photoredox catalysis, where redox-activated amines facilitate the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach is highlighted for its broad substrate scope, high chemoselectivity, and mild conditions, offering a valuable tool in the synthesis of complex molecular scaffolds (Ociepa et al., 2018).
Antiviral Activity
Compounds structurally related to "6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine" have been explored for their antiviral properties. Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines demonstrated significant activity against herpes viruses and retroviruses, underscoring the potential of pyrimidinamines in developing new antiviral therapeutics (Holý et al., 2002).
Crystal Structure Analysis
Understanding the crystal structure of compounds like cyprodinil, an anilinopyrimidine fungicide, aids in the design and development of new fungicides with improved efficacy and specificity. The study by Jeon et al. (2015) provides insights into the molecular geometry and intermolecular interactions critical for fungicidal activity (Jeon et al., 2015).
Analgesic and Anti-inflammatory Agents
The synthesis and biological evaluation of pyrimidinamines as potent analgesic and anti-inflammatory agents highlight their potential in drug development. Certain derivatives have shown to be more potent than standard drugs, opening avenues for new therapeutic options (Chhabria et al., 2007).
Future Directions
properties
IUPAC Name |
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-3-4-14-9-5-8(11-6-12-9)13-7-1-2-7/h5-7H,1-4,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDCYMKVFYWBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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